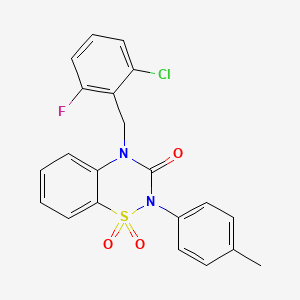

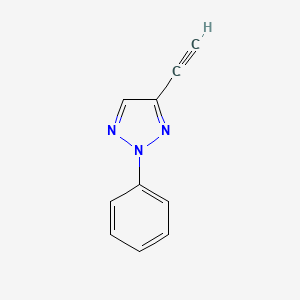

![molecular formula C18H16ClN3O3 B2515502 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline CAS No. 923179-41-3](/img/structure/B2515502.png)

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline" is a chemically synthesized molecule that appears to be related to various quinoline derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclocondensation reactions, as seen in the synthesis of NH-pyrazoline derivatives from novel [(7-chloroquinolin-4-yl)oxy]chalcones with hydrazine hydrate . These reactions can yield various derivatives, including N-acetyl- or N-formylpyrazoline derivatives, which exhibit significant antitumor activity . Similarly, the synthesis of Schiff bases from 2-chloroquinolin-3-yl-methylene compounds and their palladium (II) complexes has been reported, which involves the use of elemental analysis and spectroscopic methods for characterization .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for forming hydrogen-bonded dimers in the solid state, as observed with 4-amino-2-chloro-6,7-dimethoxyquinazoline . X-ray analysis has been used to determine the molecular structure of related compounds, providing information on the relative configuration and solution conformation of various heterocycles .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, the reaction of α-chloroimines with homophthalic anhydrides leads to the formation of isoquinoline ring systems . Additionally, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes result in the formation of hydrazone, pyrazoloquinoline, and other derivatives, which are linked by hydrogen bonds and π-π stacking interactions in their crystalline forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the Schiff bases and their palladium (II) complexes exhibit specific binding affinities with CT-DNA, as indicated by absorption spectra and cyclic voltammetric studies . The antimicrobial and anticancer activities of these compounds are also notable, with variable inhibitory effects demonstrated upon screening .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline, due to its structural similarity with 2-chloroquinoline containing pyrazoline derivatives, demonstrates significant antimicrobial activity. Research conducted on a series of 2-chloroquinoline containing pyrazoline derivatives, which share a common structural framework with the mentioned compound, revealed potent antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. These findings suggest that the chloroquinoline and pyrazoline combination within the molecular structure contributes to effective antimicrobial properties, providing a basis for further research into its potential applications in combating microbial infections (Bawa et al., 2009).

Anti-inflammatory and Antibacterial Properties with Reduced Gastro-intestinal Toxicity

In a related study on quinoline compounds, derivatives synthesized incorporating furan-2(3H)-ones alongside the quinoline framework exhibited notable anti-inflammatory and antibacterial activities. These compounds were evaluated for their potential to reduce gastro-intestinal toxicity and lipid peroxidation, with findings indicating lower ulcerogenic effects compared to standard treatments. Such results highlight the compound's promising applications in developing safer anti-inflammatory and antibacterial agents, suggesting that incorporating the specific quinoline derivative into pharmaceuticals could yield benefits in treating infections while minimizing side effects (Alam et al., 2011).

Synthesis Efficiency and Selectivity

The synthesis of quinoline derivatives, particularly those involving furan and pyrazole components, has been enhanced through methods employing iodine catalysis and niobium pentachloride catalyzed multicomponent reactions. These approaches have demonstrated high efficiency and selectivity in producing pyranoquinoline and furoquinoline derivatives, offering significant advancements in the chemical synthesis of complex molecules. Such methodologies not only streamline the production of these compounds but also open avenues for generating a wide array of derivatives with potential biological and pharmaceutical applications (Wang et al., 2010; Silva et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJBXMUZCNIPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

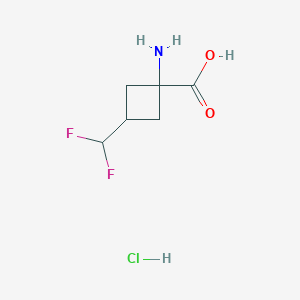

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

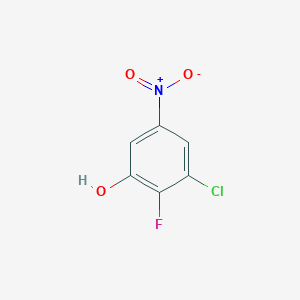

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

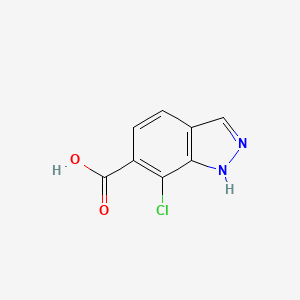

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)